6-(4-methoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone
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Overview
Description
Synthesis Analysis
The synthesis of 6-(4-methoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone derivatives involves multi-step chemical reactions, starting with key intermediates and through various chemical transformations. Studies have demonstrated methods for synthesizing related pyridazinone derivatives, emphasizing the importance of structural modifications for enhancing biological activities. For example, modifications at the morpholino and methoxyphenyl groups have been explored for developing new compounds with potential analgesic and anti-inflammatory activities (Süküroglu et al., 2006).
Molecular Structure Analysis
Detailed analysis of the molecular structure of this compound has been conducted using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, UV-vis spectroscopy, and computational methods like DFT/HSEH1PBE. These studies provide insights into the optimized molecular structure, vibrational frequencies, chemical shift values, and electronic properties, helping to understand the compound's behavior and reactivity at the molecular level (Dede et al., 2018).
Chemical Reactions and Properties
Research into the chemical reactions and properties of this compound reveals its involvement in various chemical processes, including photochemical oxidation reactions. These studies not only highlight the compound's reactivity under different conditions but also its potential to form new compounds through photochemical and oxidative mechanisms, which could be relevant for developing new therapeutic agents or materials (Maki et al., 1988).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its application in various fields. While specific studies focusing solely on the physical properties of this compound were not identified, general research on pyridazinone derivatives provides a foundation for understanding how structural variations influence these properties, affecting their practical use and formulation (Albright et al., 1978).
Chemical Properties Analysis
The chemical properties, including reactivity, potential for interaction with biological molecules, and stability under physiological conditions, are essential for the development of pyridazinone derivatives as therapeutic agents. Research has explored the synthesis and biological evaluation of various substituted pyridazinones, shedding light on the relationship between chemical structure and biological activity. These studies contribute to a deeper understanding of the compound's chemical behavior and its potential for pharmaceutical applications (Singh et al., 2017).
properties
IUPAC Name |
6-(4-methoxyphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-14-4-2-13(3-5-14)15-6-7-16(21)20(18-15)12-17(22)19-8-10-24-11-9-19/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLFESVNFPEWDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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